molecular formula C13H14ClNO4 B2831848 2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 866019-16-1

2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B2831848
CAS RN: 866019-16-1
M. Wt: 283.71
InChI Key: SGESHEVKSUFROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide” is a chemical compound with the CAS Number: 866019-16-1 . It has a molecular weight of 283.71 and its IUPAC name is 2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14ClNO4/c1-18-11-3-7-8 (4-12 (11)19-2)10 (16)5-9 (7)15-13 (17)6-14/h3-4,9H,5-6H2,1-2H3, (H,15,17) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-18-11-3-7-8(4-12(11)19-2)10(16)5-9(7)15-13(17)6-14/h3-4,9H,5-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGESHEVKSUFROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)CC(C2=C1)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.